

# Cefiderocol vs. Best Available Therapy for Carbapenem-Resistant Infections: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cefiderocol Sulfate Tosylate*

Cat. No.: *B10822154*

[Get Quote](#)

A detailed review of clinical efficacy, microbiological outcomes, and safety profiles for researchers, scientists, and drug development professionals.

The emergence and spread of carbapenem-resistant Gram-negative bacteria represent a critical global health challenge, necessitating the development of novel therapeutic agents. Cefiderocol, a siderophore cephalosporin, has emerged as a promising option for treating these difficult-to-treat infections. This guide provides an objective comparison of Cefiderocol versus the best available therapy (BAT) for carbapenem-resistant infections, supported by data from pivotal clinical trials.

## Clinical Efficacy

Cefiderocol has been evaluated in several clinical trials against various comparators for different infection types. The CREDIBLE-CR study, a phase 3, multicenter, open-label, randomized trial, provides the most direct comparison of cefiderocol to BAT for serious carbapenem-resistant Gram-negative bacterial infections.

## Data from Key Clinical Trials

| Trial       | Infection Type                                                                                 | Cefiderocol Outcome                                                                                                                            | Best Available Therapy (BAT) Outcome                                                                                                  | Key Findings                                                                                                                                                       |
|-------------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CREDIBLE-CR | Nosocomial Pneumonia, Bloodstream Infection/Sepsis, Complicated Urinary Tract Infection (cUTI) | Clinical Cure (NP): 50.0% (20/40)[1]<br>[2]Clinical Cure (BSI/Sepsis): 43.5% (10/23)<br>[3]Microbiological Eradication (cUTI): 52.9% (9/17)[3] | Clinical Cure (NP): 52.6% (10/19)[3]Clinical Cure (BSI/Sepsis): 42.9% (6/14)<br>[3]Microbiological Eradication (cUTI): 20.0% (1/5)[3] | Cefiderocol demonstrated similar clinical and microbiological efficacy to BAT in this heterogeneous patient population with carbapenem-resistant infections.[1][4] |
| APEKS-cUTI  | Complicated Urinary Tract Infection (cUTI)                                                     | Composite Cure Rate: 72.6% (183/252)[5][6][7]                                                                                                  | Composite Cure Rate (Imipenem/Cilastatin): 54.6% (65/119)[5][6][7]                                                                    | Cefiderocol was non-inferior and statistically superior to imipenem/cilastatin for the treatment of cUTIs caused by Gram-negative bacteria.[6][7]                  |
| APEKS-NP    | Nosocomial Pneumonia                                                                           | 14-Day All-Cause Mortality: 12.4% (18/148) [2]                                                                                                 | 14-Day All-Cause Mortality (Meropenem): 11.6% (17/152) [2]                                                                            | Cefiderocol was non-inferior to high-dose, extended-infusion meropenem for all-cause mortality in patients with Gram-negative                                      |

nosocomial  
pneumonia.[2][8]

## Microbiological Outcomes

A key advantage of Cefiderocol is its broad in vitro activity against a wide range of carbapenem-resistant pathogens, including those producing metallo-β-lactamases.

### Eradication Rates in CREDIBLE-CR

| Pathogen                      | Cefiderocol Microbiological Eradication | BAT Microbiological Eradication     |
|-------------------------------|-----------------------------------------|-------------------------------------|
| Acinetobacter baumannii       | Data not specifically reported          | Data not specifically reported      |
| Klebsiella pneumoniae         | Data not specifically reported          | Data not specifically reported      |
| Pseudomonas aeruginosa        | Data not specifically reported          | Data not specifically reported      |
| Metallo-β-lactamase producers | 75% (12/16) achieved clinical cure[9]   | 29% (2/7) achieved clinical cure[9] |

## Safety Profile

The safety of Cefiderocol has been generally comparable to that of its comparators in clinical trials.

| Adverse Event                      | Cefiderocol        | Best Available Therapy (BAT) / Comparator | Trial       |
|------------------------------------|--------------------|-------------------------------------------|-------------|
| Any Adverse Event                  | 91%[1]             | 96%[1]                                    | CREDIBLE-CR |
| Serious Adverse Events             | 4.7%[6][7]         | 8.1%<br>(Imipenem/Cilastatin)<br>[6][7]   | APEKS-cUTI  |
| All-Cause Mortality (End of Study) | 34% (34/101)[1][4] | 18% (9/49)[1][4]                          | CREDIBLE-CR |

Of note, the CREDIBLE-CR trial observed a higher rate of all-cause mortality in the ceferocerol arm, primarily in patients with infections caused by *Acinetobacter* spp.[1][10]

## Experimental Protocols

### CREDIBLE-CR Study Design

The CREDIBLE-CR study was a Phase 3, randomized, open-label, multicenter, pathogen-focused, descriptive trial.[1][11]

- Patient Population: Hospitalized adults with nosocomial pneumonia, bloodstream infection/sepsis, or complicated urinary tract infection caused by carbapenem-resistant Gram-negative bacteria.[3][11]
- Randomization: Patients were randomized in a 2:1 ratio to receive either Cefiderocerol or the best available therapy.[2][11]
- Dosing Regimen:
  - Cefiderocerol: 2g administered every 8 hours by intravenous infusion over 3 hours.[3]
  - Best Available Therapy (BAT): A pre-specified list of up to three antibiotics, with 61% of patients receiving combination therapy.[4]
- Primary Endpoints:
  - For nosocomial pneumonia and bloodstream infection/sepsis: Clinical cure at the test-of-cure visit.[2][3]
  - For complicated urinary tract infection: Microbiological eradication at the test-of-cure visit.[2][3]

[Click to download full resolution via product page](#)

CREDIBLE-CR Trial Workflow

## Mechanism of Action: Cefiderocol

Cefiderocol employs a "Trojan horse" mechanism to enter bacterial cells.[\[12\]](#) It chelates iron and is actively transported across the outer membrane of Gram-negative bacteria via their iron transport systems.[\[12\]](#)[\[13\]](#) This unique entry mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space, where it can bind to penicillin-binding proteins and inhibit cell wall synthesis, leading to bacterial cell death.[\[14\]](#) This mechanism of entry helps to overcome resistance mediated by porin channel mutations and efflux pumps.[\[15\]](#)



[Click to download full resolution via product page](#)

#### Cefiderocol's "Trojan Horse" Mechanism

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of cefiderocol or best available therapy for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria (CREDIBLE-CR): a randomised, open-label, multicentre, pathogen-focused, descriptive, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shea-online.org [shea-online.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Frontiers | Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence [frontiersin.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Shionogi Announces Positive Top-Line Results For Cefiderocol Pivotal cUTI Clinical Trial [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 10. mdpi.com [mdpi.com]
- 11. Designing A Pathogen-Focused Study To Address The High Unmet Medical Need Represented By Carbapenem-Resistant Gram-Negative Pathogens – The International, Multicenter, Randomized, Open-Label, Phase 3 CREDIBLE-CR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cefiderocol vs. Best Available Therapy for Carbapenem-Resistant Infections: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10822154#cefiderocol-versus-best-available-therapy-for-carbapenem-resistant-infections>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)